Lucialdehyde A

Description

The exact mass of the compound (E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25-26,32H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25?,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSHOXMAZYZOK-SAXMSOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

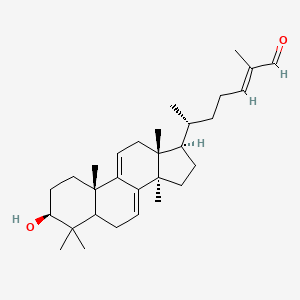

chemical structure of Lucialdehyde A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde A is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2] As a member of the diverse family of triterpenoids found in Ganoderma species, this compound is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and reported biological aspects of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

The chemical structure of this compound has been determined as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.[1][2] Key identifiers and physicochemical properties are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al | [1][2] |

| Molecular Formula | C30H46O2 | [3] |

| Molecular Weight | 438.69 g/mol | [3] |

| SMILES | C/C(C=O)=CCC--INVALID-LINK--[C@H]1CC[C@@]2(C)C3=CC[C@H]4C(C)(C)--INVALID-LINK--CC[C@]4(C)C3=CC[C@]12C | |

| InChIKey | RMOSHOXMAZYZOK-XQXPQXIONA-N | |

| CAS Number | 420781-84-6 | [3] |

Spectroscopic Data

Isolation from Ganoderma lucidum

Experimental Protocol: General Outline for Triterpenoid Isolation

The following is a generalized protocol for the isolation of triterpenoids from Ganoderma lucidum, based on common practices in natural product chemistry. The specific details for this compound isolation should be referenced from the primary literature.

Biological Activity: Cytotoxicity

This compound was first reported along with two other related compounds, Lucialdehyde B and C.[1][2] In the initial study, Lucialdehydes B and C were found to exhibit cytotoxic effects against several murine and human tumor cell lines.[1][2] The study mentioned that "Lucialdehydes B, C (2, 3), ganodermanonol (4) and ganodermanondiol (6) showed cytotoxic effects on tested tumor cells," which may imply that this compound did not show significant activity under the tested conditions.[2]

For context, the reported cytotoxic activities for the related Lucialdehydes are presented below.

| Compound | Cell Line | ED50 (µg/mL) | Reference |

| Lucialdehyde B | LLC | > 20 | [2] |

| T-47D | 12.5 | [2] | |

| Sarcoma 180 | 11.2 | [2] | |

| Meth-A | 9.8 | [2] | |

| Lucialdehyde C | LLC | 10.7 | [2] |

| T-47D | 4.7 | [2] | |

| Sarcoma 180 | 7.1 | [2] | |

| Meth-A | 3.8 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a representative protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method in cell biology.

Potential Mechanism of Action: Insights from Lucialdehyde B

While the specific mechanism of action for this compound has not been elucidated, studies on the structurally similar Lucialdehyde B may offer potential avenues for investigation. Research on Lucialdehyde B has shown that it can suppress the proliferation of nasopharyngeal carcinoma CNE2 cells and induce mitochondria-dependent apoptosis. This effect was linked to the inhibition of the Ras/ERK signaling pathway.

Hypothesized Signaling Pathway for Triterpenoid Aldehydes

The following diagram illustrates the proposed signaling cascade inhibited by Lucialdehyde B, which could be a plausible, yet unconfirmed, target for this compound.

It is crucial to emphasize that this pathway has been demonstrated for Lucialdehyde B, and experimental validation is required to determine if this compound operates through a similar mechanism.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid from Ganoderma lucidum. While its own biological activity profile remains to be fully characterized, the well-documented cytotoxic effects of its close analogs, Lucialdehydes B and C, suggest that it warrants further investigation. Future research should focus on obtaining and publishing detailed spectroscopic data for this compound to serve as a reference for the scientific community. Furthermore, comprehensive studies are needed to elucidate its specific biological targets and mechanisms of action, which could unveil its potential as a lead compound in drug discovery programs.

References

The Enigmatic Bioactivity of Lucialdehyde A: A Call for Investigation

An In-depth Technical Guide on the Core Biological Activities of the Lucialdehyde Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucialdehyde A, a lanostane-type triterpene aldehyde isolated from the medicinal mushroom Ganoderma lucidum, represents a frontier in natural product research. Despite its discovery and structural elucidation, public domain scientific literature, as of this writing, lacks specific data on its biological activity. This technical guide addresses this knowledge gap by providing a comprehensive overview of the known biological activities of its closely related analogs, Lucialdehyde B and Lucialdehyde C. The detailed quantitative data, experimental protocols, and signaling pathway analyses for these compounds offer a valuable proxy and a foundation for future research into the potential therapeutic applications of this compound. This document serves as both a resource on the established bioactivities within the lucialdehyde family and a call to the scientific community to explore the untapped potential of this compound.

Introduction to the Lucialdehydes

The lucialdehydes are a class of lanostane-type triterpene aldehydes isolated from the fruiting bodies of Ganoderma lucidum, a mushroom with a long history in traditional medicine. In 2002, three new members of this family, Lucialdehydes A, B, and C, were identified and structurally characterized.[1] While the cytotoxicity of Lucialdehydes B and C was evaluated in this initial study, this compound's biological activity remains uninvestigated.[1] This guide synthesizes the available information on Lucialdehydes B and C to provide a framework for understanding the potential pharmacological profile of this compound.

Biological Activity of Lucialdehyde B

Lucialdehyde B has demonstrated significant cytotoxic and pro-apoptotic effects, particularly in nasopharyngeal carcinoma cells.

Quantitative Data: Cytotoxicity of Lucialdehyde B

The inhibitory effects of Lucialdehyde B on the proliferation of nasopharyngeal carcinoma CNE2 cells have been quantified, as summarized in the table below.

| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |

| CNE2 | 24 hours | 25.42 ± 0.87 | [2] |

| CNE2 | 48 hours | 14.83 ± 0.93 | [2] |

| CNE2 | 72 hours | 11.60 ± 0.77 | [2] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Lucialdehyde B has been shown to induce mitochondria-dependent apoptosis in CNE2 cells.[3] Its mechanism involves the induction of reactive oxygen species (ROS) and calcium aggregation, leading to the opening of the mitochondrial permeability transition pore (mPTP) and a reduction in the mitochondrial membrane potential.[3] Furthermore, Lucialdehyde B induces cell cycle arrest at the G2/M phase.[3]

Signaling Pathway: Inhibition of Ras/ERK Cascade

A key aspect of Lucialdehyde B's anticancer activity is its ability to inhibit the Ras/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[3]

Caption: Inhibition of the Ras/ERK signaling pathway by Lucialdehyde B.

Experimental Protocols

-

Nasopharyngeal carcinoma CNE2 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours of incubation, cells were treated with varying concentrations of Lucialdehyde B (5-40 µg/mL) for 24, 48, and 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in 150 µL of DMSO.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

-

CNE2 cells were treated with Lucialdehyde B (10, 20, and 40 µg/mL) for 48 hours.

-

Cells were lysed in RIPA buffer, and protein concentrations were determined using the BCA protein assay.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to PVDF membranes.

-

Membranes were blocked with 5% non-fat milk and incubated with primary antibodies against Ras, c-Raf, ERK1/2, and p-ERK1/2 overnight at 4°C.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an ECL detection system.

Biological Activity of Lucialdehyde C

Lucialdehyde C, also known as Lucidal, has demonstrated both cytotoxic and enzyme inhibitory activities.

Quantitative Data: Cytotoxicity and Enzyme Inhibition of Lucialdehyde C

The cytotoxic and α-glucosidase inhibitory activities of Lucialdehyde C are summarized below.

Table 2: Cytotoxicity of Lucialdehyde C [4]

| Cell Line | ED50 (µg/mL) |

| Lewis Lung Carcinoma (LLC) | 10.7 |

| T-47D (Human Breast Cancer) | 4.7 |

| Sarcoma 180 | 7.1 |

| Meth-A (Murine Fibrosarcoma) | 3.8 |

Table 3: α-Glucosidase Inhibitory Activity of Lucialdehyde C [4]

| Enzyme | IC50 (mM) |

| α-Glucosidase | 0.635 |

Experimental Protocols

The cytotoxicity of Lucialdehyde C was evaluated in vitro against Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cell lines.[4] The effective dose 50 (ED50) values were determined, though the specific assay (e.g., MTT, SRB) was not detailed in the abstract.

-

A mixture of α-glucosidase enzyme solution and varying concentrations of Lucialdehyde C is pre-incubated.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

-

The reaction is incubated at 37°C.

-

The reaction is stopped by adding a sodium carbonate solution.

-

The absorbance of the liberated p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

The Research Gap: The Unexplored Potential of this compound

The detailed investigation into the biological activities of Lucialdehydes B and C highlights a significant research gap concerning this compound. Given their structural similarities, it is plausible that this compound possesses comparable, or even superior, cytotoxic and enzyme-inhibitory properties.

Caption: The research gap and potential for future studies on this compound.

Conclusion and Future Directions

While the biological activities of Lucialdehydes B and C provide a promising glimpse into the therapeutic potential of this class of compounds, this compound remains an enigma. The data presented in this guide on its analogs should serve as a catalyst for further research. Future studies should prioritize the following:

-

In vitro screening of this compound: A comprehensive evaluation of its cytotoxicity against a panel of cancer cell lines is a critical first step.

-

Enzyme inhibition assays: Investigating its effects on key enzymes implicated in disease, such as α-glucosidase, is warranted.

-

Mechanism of action studies: Should bioactivity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be essential for its development as a potential therapeutic agent.

The exploration of this compound's biological activities holds the promise of uncovering a novel natural product with significant pharmacological value.

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Lucialdehyde A: Unraveling the Mechanism of a Promising Bioactive Triterpenoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde A is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2] As a member of the lucialdehyde family, which also includes the more extensively studied Lucialdehydes B and C, it represents a class of bioactive compounds with potential therapeutic applications. Triterpenoids from Ganoderma lucidum are well-documented for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects.[3][4][5] While research has begun to elucidate the mechanisms of action for its sister compounds, the specific molecular pathways and targets of this compound remain largely unexplored. This technical guide aims to consolidate the current, albeit limited, knowledge on this compound and provide a comprehensive overview of the established mechanisms of the closely related Lucialdehyde B and C to offer context and guide future research endeavors.

Core Biological Activities

Direct experimental evidence detailing the mechanism of action of this compound is scarce in current scientific literature. The primary study that first isolated and characterized this compound did not report its specific bioactivity data, such as ED50 values against cancer cell lines, which were provided for Lucialdehydes B and C.[1][2] However, the documented cytotoxic activities of Lucialdehydes B and C against various tumor cell lines suggest that this compound may possess similar antiproliferative properties.

Comparative Cytotoxicity of Lucialdehydes

While specific data for this compound is unavailable, the cytotoxic profiles of Lucialdehydes B and C provide valuable insight into the potential of this compound class.

| Compound | Cell Line | ED50 (µg/mL) | Reference |

| Lucialdehyde B | Not explicitly provided in the initial study, but later studies investigated its effects on nasopharyngeal carcinoma cells. | - | [1][2] |

| Lucialdehyde C | Lewis Lung Carcinoma (LLC) | 10.7 | [1][2][6] |

| T-47D (Human breast cancer) | 4.7 | [1][2][6] | |

| Sarcoma 180 | 7.1 | [1][2][6] | |

| Meth-A (Murine fibrosarcoma) | 3.8 | [1][2][6] |

Elucidated Mechanism of Action: Insights from Lucialdehyde B

Extensive research into Lucialdehyde B has revealed a detailed mechanism of action in nasopharyngeal carcinoma CNE2 cells, providing a potential framework for understanding this compound. Lucialdehyde B has been shown to suppress proliferation and induce mitochondria-dependent apoptosis.[4][7]

Inhibition of the Ras/ERK Signaling Pathway

Lucialdehyde B treatment in CNE2 cells leads to a dose-dependent reduction in the protein expression of key components of the Ras/ERK signaling pathway, including Ras, c-Raf, and ERK1/2, as well as their phosphorylated forms.[7] This inhibition is a crucial element of its anti-proliferative effects.

Caption: Inhibition of the Ras/ERK signaling pathway by Lucialdehyde B.

Induction of Mitochondria-Dependent Apoptosis

Lucialdehyde B triggers the intrinsic apoptotic pathway, characterized by the following key events:[4][7]

-

Increased Reactive Oxygen Species (ROS) and Calcium Aggregation: Elevated intracellular levels of ROS and Ca2+ disrupt cellular homeostasis.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to a decrease in the mitochondrial membrane potential (MMP).

-

Release of Cytochrome c: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.

-

Regulation of Bcl-2 Family Proteins: Lucialdehyde B upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

Caption: Induction of mitochondria-dependent apoptosis by Lucialdehyde B.

Experimental Protocols: A Methodological Framework

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Lucialdehyde B, which can be adapted for the study of this compound.

Cell Proliferation Assays

-

MTT Assay:

-

Seed cells (e.g., CNE2 nasopharyngeal carcinoma cells) in 96-well plates.

-

After 24 hours, treat cells with varying concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

-

Colony Formation Assay:

-

Seed a low density of cells in 6-well plates.

-

Treat with the test compound for a specified period (e.g., 48 hours).

-

Replace the medium with fresh, drug-free medium and culture for approximately two weeks until colonies are visible.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies.[1]

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry (Annexin V-FITC/PI Staining):

-

Treat cells with the test compound for 48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

-

Flow Cytometry (Cell Cycle Analysis):

-

Treat cells with the test compound for 48 hours.

-

Harvest and fix the cells in ice-cold 70% ethanol overnight.

-

Wash the cells and treat with RNase A.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).[1]

-

Western Blotting for Signaling Pathway Analysis

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Ras, c-Raf, ERK, Bcl-2, Bax, Caspase-3, etc.) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Caption: A generalized workflow for Western blotting analysis.

Future Directions and Conclusion

The current body of research provides a strong foundation for investigating the mechanism of action of this compound. While direct evidence is lacking, the detailed studies on Lucialdehyde B suggest that this compound likely exerts its biological effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Future research should prioritize:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to identify sensitive targets.

-

Mechanistic Studies: Investigating the impact of this compound on critical signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which are commonly dysregulated in cancer.

-

Apoptosis Induction Analysis: Determining whether this compound induces apoptosis and, if so, elucidating the specific apoptotic pathway involved (intrinsic vs. extrinsic).

-

Target Identification: Employing techniques such as proteomics and molecular docking to identify the direct molecular targets of this compound.

References

- 1. Open Access@KRIBB: New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells [oak.kribb.re.kr]

- 2. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxicity of Lucialdehyde A Against Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative cytotoxicity data and mechanistic studies specifically for Lucialdehyde A are limited in publicly available scientific literature. This guide summarizes the available information on this compound and provides a detailed overview of the cytotoxic properties of the closely related compounds, Lucialdehyde B and Lucialdehyde C, which were isolated from the same source, the medicinal mushroom Ganoderma lucidum. The information on Lucialdehydes B and C can serve as a valuable reference for investigating the potential anti-cancer activities of this compound.

Introduction

Lucialdehydes are a group of lanostane-type triterpenoid aldehydes isolated from the fruiting bodies of Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[1] While research has highlighted the anti-cancer potential of triterpenoids from Ganoderma lucidum, specific data on this compound is sparse. However, studies on its analogs, Lucialdehydes B and C, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. This document collates the available data on these related compounds to provide a technical foundation for researchers interested in the therapeutic potential of Lucialdehydes.

Quantitative Cytotoxicity Data

While specific ED50 or IC50 values for this compound have not been detailed in the reviewed literature, the cytotoxic activities of Lucialdehydes B and C have been quantified. This data provides a benchmark for the potential efficacy of this class of compounds.

Table 1: Summary of Cytotoxicity Data for Lucialdehydes B and C

| Compound | Cancer Cell Line | Cell Type | Assay | Endpoint | Value (µg/mL) | Reference |

| Lucialdehyde B | CNE2 | Nasopharyngeal Carcinoma | MTT | IC50 (24h) | 25.42 ± 0.87 | [2] |

| CNE2 | Nasopharyngeal Carcinoma | MTT | IC50 (48h) | 14.83 ± 0.93 | [2] | |

| CNE2 | Nasopharyngeal Carcinoma | MTT | IC50 (72h) | 11.60 ± 0.77 | [2] | |

| Lucialdehyde C | LLC | Lewis Lung Carcinoma | - | ED50 | 10.7 | [1] |

| T-47D | Human Breast Cancer | - | ED50 | 4.7 | [1] | |

| Sarcoma 180 | Murine Sarcoma | - | ED50 | 7.1 | [1] | |

| Meth-A | Murine Fibrosarcoma | - | ED50 | 3.8 | [1] |

IC50: The concentration of a drug that gives half-maximal inhibitory response. ED50: The dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Lucialdehyde B's cytotoxicity, which can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., CNE2) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Lucialdehyde B at 5, 10, 20, 40, 80 µg/mL) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony.

-

Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.

-

Compound Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).

-

Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (e.g., 10-14 days).

-

Colony Staining: The colonies are fixed with methanol and stained with a solution such as crystal violet.

-

Colony Counting: The number of colonies containing at least 50 cells is counted.

-

Data Analysis: The colony formation rate is calculated and compared between treated and untreated cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., Ras, Raf, ERK, Bcl-2, Bax, Caspases) overnight at 4°C. Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified and normalized to a loading control like GAPDH or β-actin.

Signaling Pathways and Mechanisms of Action

Studies on Lucialdehyde B suggest that its cytotoxic effects are mediated through the induction of apoptosis and inhibition of key cell survival pathways.[3]

Inhibition of the Ras/ERK Signaling Pathway

The Ras/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Lucialdehyde B has been shown to inhibit this pathway in nasopharyngeal carcinoma cells.[3]

Caption: Inhibition of the Ras/ERK signaling pathway by Lucialdehyde B.

Induction of Mitochondria-Dependent Apoptosis

Lucialdehyde B has been demonstrated to induce apoptosis through the intrinsic mitochondrial pathway.[3] This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Caption: Induction of mitochondria-dependent apoptosis by Lucialdehyde B.

Experimental Workflow

A typical workflow for investigating the cytotoxicity of a novel compound like this compound is outlined below.

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of this compound against cancer cells is currently lacking in the scientific literature, the significant anti-proliferative and pro-apoptotic activities of the closely related compounds, Lucialdehyde B and C, provide a strong rationale for its investigation. The data and protocols presented in this guide offer a comprehensive starting point for researchers to explore the potential of this compound as a novel anti-cancer agent. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform robust in vitro cytotoxicity screening against a panel of cancer cell lines. Subsequently, detailed mechanistic studies, guided by the findings for Lucialdehyde B, should be undertaken to elucidate its mode of action and identify its molecular targets. Such research is crucial for unlocking the full therapeutic potential of this class of natural compounds.

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Lucialdehyde A and its Congeners: A Technical Guide to Their Potential as Natural Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lucialdehydes, a class of lanostane-type triterpene aldehydes isolated from the medicinal mushroom Ganoderma lucidum, have emerged as compounds of interest in oncology research. While the family of lucialdehydes (A, B, and C) has demonstrated cytotoxic effects against various cancer cell lines, a comprehensive review of the existing scientific literature reveals a significant disparity in the depth of investigation for each compound. Notably, Lucialdehyde C has been identified as a potent cytotoxic agent, and Lucialdehyde B has been the subject of more detailed mechanistic studies, which have elucidated its pro-apoptotic and anti-proliferative activities. In contrast, specific data on the anticancer mechanisms and quantitative cytotoxicity of Lucialdehyde A remains limited. This guide provides a comprehensive overview of the available data on the Lucialdehyde family, with a particular focus on the detailed experimental findings for Lucialdehydes B and C, to inform future research and development efforts targeting these natural compounds.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, including a diverse array of triterpenoids.[1] Among these, the lucialdehydes, first isolated and characterized in 2002, represent a promising class of molecules with potential applications in cancer therapy.[2] This guide synthesizes the current scientific knowledge on Lucialdehydes A, B, and C, presenting their cytotoxic profiles, known mechanisms of action, and the experimental protocols used to evaluate their anticancer properties. While in vitro cytotoxic activity has been demonstrated for the lucialdehyde family, it is important to note that detailed mechanistic studies are predominantly available for Lucialdehydes B and C.[3][4]

Chemical Structures and Cytotoxicity

Lucialdehydes A, B, and C are lanostane-type triterpene aldehydes.[2] Their fundamental structures were determined by spectroscopic means.[2] In vitro studies have established the cytotoxic potential of this family against a range of murine and human tumor cell lines.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic effects of Lucialdehydes B and C have been quantified against several cancer cell lines. Lucialdehyde C exhibited the most potent cytotoxicity in an initial screening.[2][5] A more detailed investigation into Lucialdehyde B revealed its dose- and time-dependent inhibitory effects on nasopharyngeal carcinoma CNE2 cells.[4][6]

Table 1: Cytotoxicity of Lucialdehyde C (ED₅₀ values) [2][5]

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 10.7 |

| T-47D | Breast Cancer | 4.7 |

| Sarcoma 180 | Sarcoma | 7.1 |

| Meth-A | Fibrosarcoma | 3.8 |

Table 2: Cytotoxicity of Lucialdehyde B against Nasopharyngeal Carcinoma CNE2 Cells (IC₅₀ values) [4][6]

| Treatment Duration | IC₅₀ (µg/mL) |

| 24 hours | 25.42 ± 0.87 |

| 48 hours | 14.83 ± 0.93 |

| 72 hours | 11.60 ± 0.77 |

It is important to note that while in vitro cytotoxic activity has been proven for the group of Lucialdehydes A, B, and C against cell lines such as LLC, T47D, Sarcoma 180, and Meth-A, specific quantitative data (ED₅₀ or IC₅₀ values) for this compound are not available in the reviewed literature.[3]

Mechanisms of Anticancer Action

Detailed mechanistic studies have focused on Lucialdehyde B, revealing its ability to suppress proliferation and induce apoptosis in nasopharyngeal carcinoma CNE2 cells through the modulation of specific signaling pathways.[4]

Induction of Mitochondria-Dependent Apoptosis

Lucialdehyde B has been shown to induce apoptosis through the mitochondrial pathway.[4] This process involves an increase in reactive oxygen species (ROS) and intracellular calcium (Ca²⁺) levels, leading to the opening of the mitochondrial permeability transition pore (mPTP) and a reduction in the mitochondrial membrane potential (MMP).[4] These events trigger the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[4]

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic and Structural Elucidation of Lucialdehyde A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lucialdehyde A, a lanostane-type triterpene aldehyde isolated from the fruiting bodies of Ganoderma lucidum. The structural determination of this natural product was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. This document collates the available data into a structured format to facilitate its use in further research and drug development endeavors.

Chemical Structure

This compound is chemically identified as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.

Molecular Formula: C₃₀H₄₆O₃ Molecular Weight: 454.7 g/mol

Spectroscopic Data

The structural elucidation of this compound was reported by Gao et al. in 2002, based on extensive spectroscopic analysis.[1][2][3] The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract |

Note: The detailed ¹H NMR assignments were reported in the full publication but are not available in the public abstract.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in abstract | Data unavailable in abstract |

Note: The detailed ¹³C NMR assignments were reported in the full publication but are not available in the public abstract.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

| ESI-MS | Positive/Negative | Data unavailable in abstract | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

Note: The specific mass spectrometry data was reported in the full publication but is not available in the public abstract.

Experimental Protocols

The isolation and structural characterization of this compound involved a series of chromatographic and spectroscopic techniques, as is standard for natural product chemistry.

Isolation of this compound

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum were extracted with an organic solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The crude extract was then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The active fraction was subjected to multiple rounds of column chromatography, including silica gel and Sephadex LH-20, using gradient elution with solvent systems of increasing polarity.

-

Purification: Final purification was achieved by high-performance liquid chromatography (HPLC), yielding pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples were dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra were obtained using techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) to determine the exact molecular weight and elemental composition of the compound.

Workflow for Isolation and Characterization

The logical flow from the natural source to the complete structural elucidation of this compound is depicted in the following diagram.

References

An In-Depth Technical Guide to the Biosynthesis of Lucialdehyde A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A, a lanostane-type triterpenoid aldehyde isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant genetic information. The pathway begins with the mevalonate (MVA) pathway, leading to the universal triterpenoid precursor, lanosterol. Subsequent modifications of the lanosterol scaffold, including desaturation and oxidation, are catalyzed by a series of enzymes, primarily from the cytochrome P450 superfamily. This guide also includes available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic pathway to facilitate further research in this area.

Introduction

Ganoderma lucidum, a well-known mushroom in traditional medicine, produces a plethora of bioactive secondary metabolites, including a diverse array of lanostane-type triterpenoids. Among these is this compound, structurally identified as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.[1] Triterpenoids from Ganoderma species are known to possess various pharmacological properties, making their biosynthetic pathways a subject of intense research.[2] This guide focuses on the biosynthesis of this compound, providing a detailed technical overview for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the formation of the lanosterol backbone and the subsequent modifications of this precursor.

Stage 1: From Acetyl-CoA to Lanosterol

The initial steps of this compound biosynthesis are shared with all other triterpenoids synthesized in fungi and follow the well-established mevalonate (MVA) pathway.[3] This pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of these C5 units, catalyzed by prenyltransferases, leads to the formation of the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to form squalene.[4]

Squalene subsequently undergoes epoxidation to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE). The final step in this stage is the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic triterpenoid precursor. This crucial cyclization is catalyzed by lanosterol synthase (LS).[5] Several key enzyme-encoding genes of this pathway have been cloned and characterized from G. lucidum.[3]

Stage 2: Post-Lanosterol Modifications

The conversion of lanosterol to this compound involves a series of specific tailoring reactions that modify the lanostane core and its side chain. While the exact sequence of these modifications and the specific enzymes involved in this compound synthesis are not yet fully elucidated, the pathway can be inferred from the structure of the final product and knowledge of related triterpenoid biosynthesis in G. lucidum.[2][6]

The key modifications leading to this compound are:

-

Formation of the lanosta-7,9(11)-diene system: This conjugated diene system is a characteristic feature of many bioactive triterpenoids from Ganoderma. Its formation from the lanost-8-ene precursor likely involves the action of one or more cytochrome P450 monooxygenases (CYPs) or other desaturases.[7]

-

Oxidation at C-26: The C-26 methyl group of the lanosterol side chain is oxidized to an aldehyde. This is likely a two-step oxidation process, first to a hydroxyl group and then to an aldehyde, catalyzed by cytochrome P450 enzymes and/or alcohol dehydrogenases.[6] The formation of the C-26 aldehyde is a key step that distinguishes this compound from the more commonly studied ganoderic acids, which possess a carboxylic acid at this position.

While specific CYPs for this compound synthesis have not been definitively identified, numerous CYP genes are present in the G. lucidum genome, and several have been implicated in the biosynthesis of other ganoderic acids through hydroxylation and oxidation reactions at various positions on the triterpenoid skeleton.[8][9][10]

Data Presentation

Quantitative data on the biosynthesis of this compound is limited. However, data on the extraction and quantification of total triterpenoids and related compounds from Ganoderma lucidum can provide a valuable reference for researchers.

Table 1: Comparison of Triterpenoid Extraction Methods from Ganoderma lucidum

| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |

| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | Not specified (100 W power) | 40 min | 4.9 ± 0.6% (extract yield) | [11] |

| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 90.0 | 78.9 min | Not specified | [11] |

| Ultrasound-Assisted Co-Extraction (UACE) | 50% Ethanol | 80 | 100 min | 0.38% (triterpenoid yield) | [12] |

| Continuous Reflux Extraction | 80% Ethanol | Not specified | 1.5 h | 2.412% (extract yield) | [5] |

| Supercritical CO2 Extraction | Ethanol co-solvent | 40 | 2.5 h | 0.87% (extract yield) | [5] |

Table 2: Quantitative Analysis of Triterpenoids in Ganoderma lucidum

| Compound | Method | Concentration Range | Reference |

| Total Triterpenoids | Colorimetric (Vanillin-Perchloric Acid) | 0.38% - 0.59% of dry weight | [3][12] |

| Ganoderic Acid C2 | HPLC | 0.93-16.08 µg/g | [13] |

| Ganoderic Acid C6 | HPLC | 4.28-59.40 µg/g | [13] |

| Ganoderic Acid H | HPLC | 3.53-61.20 µg/g | [13] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Ganoderma lucidum

This protocol is a generalized procedure based on common parameters found in the literature.[5][12]

1. Sample Preparation:

- Dry the fruiting bodies of Ganoderma lucidum at 60°C until a constant weight is achieved.

- Grind the dried material into a fine powder (e.g., to pass through a 100-mesh sieve).

2. Extraction:

- Weigh 1 g of the dried powder and place it into a suitable flask.

- Add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:50 g/mL).

- Place the flask in an ultrasonic water bath.

- Set the ultrasonic power to approximately 210 W and the temperature to 80°C.

- Extract for 100 minutes.

3. Post-Extraction:

- Centrifuge the mixture to separate the supernatant from the solid residue.

- Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

- Combine the supernatants and filter them.

- The solvent can be evaporated under reduced pressure to obtain the crude triterpenoid extract.

Protocol 2: Quantitative Determination of Total Triterpenoids (Vanillin-Glacial Acetic Acid Method)

This colorimetric assay is a common method for the quantification of total triterpenoids.[3]

1. Reagent Preparation:

- Vanillin-Acetic Acid Solution: Dissolve 0.5 g of vanillin in 10 mL of glacial acetic acid.

- Perchloric Acid.

2. Standard Curve Preparation:

- Prepare a series of standard solutions of oleanolic acid (or another suitable triterpenoid standard) in ethanol at known concentrations.

- Take 0.2 mL of each standard solution and add 0.2 mL of the vanillin-acetic acid solution and 0.8 mL of perchloric acid.

- Mix well and heat at 70°C for 15 minutes.

- Cool the mixture and measure the absorbance at the appropriate wavelength (typically around 545 nm).

- Plot a standard curve of absorbance versus concentration.

3. Sample Analysis:

- Dissolve a known amount of the crude triterpenoid extract in ethanol.

- Take 0.2 mL of the sample solution and follow the same procedure as for the standards.

- Determine the concentration of total triterpenoids in the sample by referring to the standard curve.

Mandatory Visualization

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Caption: Experimental workflow for the extraction and quantification of triterpenoids.

Conclusion

The biosynthesis of this compound in Ganoderma lucidum follows the general pathway of lanostane-type triterpenoid synthesis, originating from the mevalonate pathway and proceeding through the key intermediate lanosterol. The subsequent modifications, particularly the formation of the conjugated diene system and the oxidation of the C-26 position to an aldehyde, are likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes. While the specific genes and enzymes responsible for these final steps remain to be fully elucidated, this guide provides a comprehensive framework based on current knowledge. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the biosynthesis of this compound, with potential applications in metabolic engineering for enhanced production and the discovery of novel bioactive compounds. Further research, including functional characterization of candidate genes from G. lucidum, is necessary to fully unravel the intricacies of this fascinating biosynthetic pathway.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 3. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5Alpha-lanosta-7,9(11),24-triene-3beta-hydroxy-26-al | C30H46O2 | CID 11048424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 13. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucialdehyde A and its derivatives (Lucialdehyde B, C)

An In-depth Technical Guide to Lucialdehydes A, B, and C

Introduction

Lucialdehydes A, B, and C are lanostane-type triterpene aldehydes isolated from the fruiting bodies of the mushroom Ganoderma lucidum.[1] These natural products have garnered significant interest within the scientific community, primarily due to their notable cytotoxic activities against various cancer cell lines. As research into natural compounds for novel therapeutic agents continues, the Lucialdehydes represent a promising scaffold for drug development. This technical guide provides a comprehensive overview of their chemical structures, biological activities, and the experimental methodologies used for their isolation and evaluation.

Physicochemical Properties and Structure

The structures of Lucialdehydes A, B, and C were determined through spectroscopic analysis.[1] They share a common lanostane-type triterpenoid skeleton, with variations in their functional groups leading to distinct chemical properties and biological effects.

| Compound | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism |

| Lucialdehyde A | (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al | C₃₀H₄₆O₂ | Not specified in results | Ganoderma lucidum[1] |

| Lucialdehyde B | (24E)-3,7-dioxo-5α-lanosta-8,24-dien-26-al | C₃₀H₄₄O₃ | 452.7 | Ganoderma lucidum[1][2] |

| Lucialdehyde C | (24E)-3β-hydroxy-7-oxo-5α-lanosta-8,24-dien-26-al | C₃₀H₄₆O₃ | 454.7 | Ganoderma lucidum[1][3] |

Biological Activity: Cytotoxicity

The primary biological activity reported for the Lucialdehydes is their cytotoxicity against murine and human tumor cells.[1] Comparative studies have shown that their efficacy varies depending on the specific derivative and the cancer cell line being tested.

Comparative Cytotoxicity

An initial screening demonstrated that Lucialdehydes B and C possess cytotoxic effects, with Lucialdehyde C exhibiting the most potent activity against the tested cell lines.[1][4]

| Compound | LLC (ED₅₀ µg/mL) | T-47D (ED₅₀ µg/mL) | Sarcoma 180 (ED₅₀ µg/mL) | Meth-A (ED₅₀ µg/mL) |

| Lucialdehyde B | >25 | >25 | 16.2 | 12.5 |

| Lucialdehyde C | 10.7[1] | 4.7[1] | 7.1[1] | 3.8[1] |

| ED₅₀: 50% effective dose. LLC: Lewis Lung Carcinoma; T-47D: Human Breast Cancer; Sarcoma 180 and Meth-A: Murine Sarcomas. |

Activity of Lucialdehyde B in Nasopharyngeal Carcinoma

Further investigation into Lucialdehyde B revealed its specific antiproliferative and pro-apoptotic effects against nasopharyngeal carcinoma CNE2 cells.[5]

| Cell Line | IC₅₀ (24h) µg/mL | IC₅₀ (48h) µg/mL | IC₅₀ (72h) µg/mL |

| CNE2 | 25.42 ± 0.87[5] | 14.83 ± 0.93[5] | 11.60 ± 0.77[5] |

| IC₅₀: 50% inhibitory concentration. |

Mechanism of Action: Signaling Pathways

Studies on Lucialdehyde B have elucidated its mechanisms of action in nasopharyngeal carcinoma cells, which involve the induction of mitochondria-dependent apoptosis and the inhibition of a key cell proliferation pathway.[5][6]

Inhibition of Ras/ERK Signaling Pathway

Lucialdehyde B was found to suppress the proliferation of CNE2 cells by inhibiting the Ras/ERK signaling pathway.[6] Treatment with Lucialdehyde B led to a dose-dependent decrease in the protein expression of Ras, c-Raf, Erk1/2, and their phosphorylated forms, p-c-Raf and p-Erk1/2.[6] This pathway is crucial for tumor cell survival, proliferation, and differentiation.[6]

Induction of Mitochondria-Dependent Apoptosis

Lucialdehyde B also induces apoptosis through the mitochondrial pathway.[6] This involves an increase in reactive oxygen species (ROS) and calcium aggregation, the opening of the mitochondrial permeability transition pore (mPTP), and a reduction in the mitochondrial membrane potential (MMP).[5] These events lead to the upregulation of mitochondrial apoptosis-related proteins, ultimately causing programmed cell death.[5]

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucialdehyde B | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lucialdehyde C | C30H46O3 | CID 10366713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Lucialdehyde A: A Technical Pharmacology Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the current pharmacological knowledge of this compound. While its congeners, Lucialdehydes B and C, have demonstrated cytotoxic effects against various cancer cell lines, this compound has not shown significant activity in the same in vitro assays. This document outlines the isolation, structural elucidation, and cytotoxicity data for this compound, alongside detailed experimental protocols. Furthermore, logical and experimental workflows are visualized to provide a clear understanding of its scientific context.

Introduction

Ganoderma lucidum, a well-known mushroom in traditional medicine, is a rich source of bioactive secondary metabolites, particularly triterpenoids. These compounds are recognized for a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects. In 2002, a study by Gao et al. led to the isolation and characterization of three new lanostane-type triterpene aldehydes: Lucialdehydes A, B, and C. While this discovery expanded the known chemical diversity of G. lucidum, subsequent cytotoxic evaluations revealed a notable divergence in the bioactivity of these closely related compounds.

Chemical Structure and Properties

This compound is structurally defined as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al. Its chemical structure was determined through spectroscopic methods.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₄₆O₂ |

| Molecular Weight | 438.7 g/mol |

| Class | Lanostane Triterpenoid |

| Source | Ganoderma lucidum |

Pharmacology

Cytotoxic Activity

The primary pharmacological investigation of this compound has been the assessment of its in vitro cytotoxicity against a panel of murine and human tumor cell lines. In a key study, this compound was evaluated alongside Lucialdehydes B and C. The results indicated that this compound did not exhibit significant cytotoxic effects in the tested cell lines, unlike its counterparts.

Table 2: In Vitro Cytotoxicity of Lucialdehydes A, B, and C

| Compound | LLC (ED₅₀, µg/mL) | T-47D (ED₅₀, µg/mL) | Sarcoma 180 (ED₅₀, µg/mL) | Meth-A (ED₅₀, µg/mL) |

| This compound | > 20 | > 20 | > 20 | > 20 |

| Lucialdehyde B | 12.5 | 11.2 | 8.9 | 6.3 |

| Lucialdehyde C | 10.7 | 4.7 | 7.1 | 3.8 |

Data sourced from Gao et al., 2002.

The lack of cytotoxic activity for this compound in these assays suggests that specific structural features present in Lucialdehydes B and C, and absent in A, are crucial for this biological effect.

Experimental Protocols

Isolation of this compound

The isolation of this compound, as described in the literature, involves the following general steps:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as methanol.

-

Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., ethyl acetate and water) to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography, including silica gel and Sephadex LH-20, to progressively purify the compounds.

-

Final Purification: High-performance liquid chromatography (HPLC) is typically used for the final separation and purification of the individual Lucialdehydes.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Murine and human tumor cell lines (LLC, T-47D, Sarcoma 180, and Meth-A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a specific density and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED₅₀ (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Visualizations

Caption: Workflow for the isolation and cytotoxic evaluation of Lucialdehydes.

Caption: General workflow of an in vitro cytotoxicity (MTT) assay.

Caption: Structure-activity relationship of Lucialdehydes A, B, and C.

Discussion and Future Perspectives

The available data indicate that this compound is not a potent cytotoxic agent against the cancer cell lines tested. The structural differences between this compound and its active counterparts, Lucialdehydes B and C, particularly at the C-3 and C-7 positions of the lanostane skeleton, appear to be critical for cytotoxic activity. The presence of an oxo group at C-7, as seen in both Lucialdehydes B and C, may be a key determinant for the observed bioactivity.

While direct cytotoxicity has not been observed, it is important to note that the pharmacological profile of this compound is not fully elucidated. Triterpenoids from Ganoderma lucidum are known to possess a wide array of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It is plausible that this compound may exhibit other pharmacological properties that have not yet been investigated.

Future research should aim to:

-

Screen this compound against a broader panel of cancer cell lines and in different types of bioassays to explore other potential anti-cancer mechanisms.

-

Investigate other potential pharmacological activities, such as anti-inflammatory, antiviral, and immunomodulatory effects.

-

Conduct structure-activity relationship studies to better understand the molecular determinants of cytotoxicity within the Lucialdehyde class of compounds.

Conclusion

This compound is a naturally occurring triterpenoid from Ganoderma lucidum. Current evidence suggests that it lacks significant in vitro cytotoxic activity against several tested cancer cell lines, in stark contrast to the related compounds Lucialdehyde B and C. This highlights the high degree of structural specificity required for the cytotoxic effects of this class of triterpenoids. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential in other therapeutic areas.

Lucialdehydes: A Technical Review of a Promising Class of Bioactive Triterpenoids from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehydes are a group of lanostane-type triterpenoid aldehydes isolated from the well-known medicinal mushroom, Ganoderma lucidum. These natural products have garnered scientific interest due to their potential therapeutic properties, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive review of the available literature on Lucialdehydes A, B, and C, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to characterize them. While research into Lucialdehyde A is ongoing, this review consolidates the current knowledge on the entire class of compounds to provide a broader understanding of their potential in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical characteristics of the Lucialdehydes are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. While experimental data is limited, computational predictions provide valuable insights.

| Property | This compound | Lucialdehyde B | Lucialdehyde C |

| Molecular Formula | C₃₀H₄₄O₂ | C₃₀H₄₄O₃ | C₃₀H₄₆O₃ |

| Molecular Weight | 436.7 g/mol | 452.7 g/mol | 454.7 g/mol |

| Structure | (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al[1] | (24E)-3,7-dioxo-5α-lanosta-8,24-dien-26-al[1] | (24E)-3β-hydroxy-7-oxo-5α-lanosta-8,24-dien-26-al[1] |

| Appearance | Not Reported | Not Reported | Not Reported |

| Solubility | Not Reported | Not Reported | Not Reported |

Biological Activity: Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of the Lucialdehyde family against a range of murine and human tumor cell lines. Notably, most of the quantitative data available is for Lucialdehydes B and C.

| Compound | Cell Line | Cancer Type | ED₅₀ (µg/mL) | IC₅₀ (µg/mL) | Reference |

| Lucialdehyde B | CNE2 | Nasopharyngeal Carcinoma | - | 25.42 ± 0.87 (24h) | [2] |

| CNE2 | Nasopharyngeal Carcinoma | - | 14.83 ± 0.93 (48h) | [2] | |

| CNE2 | Nasopharyngeal Carcinoma | - | 11.60 ± 0.77 (72h) | [2] | |

| Lucialdehyde C | LLC | Lewis Lung Carcinoma | 10.7 | - | [1] |

| T-47D | Breast Cancer | 4.7 | - | [1] | |

| Sarcoma 180 | Soft Tissue Sarcoma | 7.1 | - | [1] | |

| Meth-A | Murine Fibrosarcoma | 3.8 | - | [1] |

While specific ED₅₀ or IC₅₀ values for this compound have not been published, it has been reported to exhibit cytotoxic activity against Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cells[3][4].

Mechanism of Action: Focus on Lucialdehyde B

Detailed mechanistic studies have been conducted on Lucialdehyde B, revealing its ability to induce apoptosis in cancer cells through the mitochondrial pathway and modulate key signaling cascades.

Induction of Mitochondria-Dependent Apoptosis

Lucialdehyde B has been shown to induce apoptosis in nasopharyngeal carcinoma CNE2 cells[2]. The key events in this process include:

-

Induction of Reactive Oxygen Species (ROS): Treatment with Lucialdehyde B leads to an increase in intracellular ROS levels.

-

Mitochondrial Membrane Potential (MMP) Reduction: The accumulation of ROS contributes to a decrease in MMP.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the release of pro-apoptotic factors from the mitochondria.

-

Upregulation of Apoptosis-Related Proteins: Western blot analysis has shown an upregulation of proteins involved in the mitochondrial apoptosis pathway[2].

Inhibition of the Ras/ERK Signaling Pathway

A significant finding is the inhibitory effect of Lucialdehyde B on the Ras/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival[5]. Treatment with Lucialdehyde B resulted in a dose-dependent decrease in the expression of key proteins in this pathway, including Ras, c-Raf, and ERK1/2[5].

Figure 1: Proposed mechanism of Lucialdehyde B inhibiting the Ras/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Lucialdehydes. These protocols are primarily based on studies of Lucialdehyde B and serve as a representative guide.

Isolation of Lucialdehydes from Ganoderma lucidum

Figure 2: General workflow for the isolation of Lucialdehydes.

A detailed protocol for the isolation of Lucialdehydes A-C involves the extraction of the fruiting bodies of Ganoderma lucidum with methanol, followed by a series of chromatographic separations[1].

-

Extraction: The dried and powdered fruiting bodies are extracted with methanol at room temperature.

-

Concentration and Partitioning: The methanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate (EtOAc) and water.

-

Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography using a gradient of n-hexane and acetone.

-

Further Separation: Fractions containing the compounds of interest are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final Purification: Final purification is achieved through reversed-phase (RP-18) column chromatography with a methanol-water gradient, followed by preparative High-Performance Liquid Chromatography (HPLC).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Lucialdehyde for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for a further 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Cell Lysis: After treatment with the Lucialdehyde, cells are washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Ras, c-Raf, ERK, and their phosphorylated forms) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The Lucialdehydes, a family of triterpenoids from Ganoderma lucidum, exhibit promising cytotoxic activity against a variety of cancer cell lines. While Lucialdehyde C has shown potent effects and Lucialdehyde B has been the subject of more detailed mechanistic studies, revealing its pro-apoptotic and anti-proliferative actions through the mitochondrial and Ras/ERK pathways, there is a clear need for further research on this compound.

Future investigations should focus on:

-

Quantitative Biological Data for this compound: Determining the ED₅₀ and IC₅₀ values of this compound against a broad panel of cancer cell lines is essential to understand its potency and selectivity.

-

Mechanism of Action of this compound and C: Elucidating the specific signaling pathways modulated by Lucialdehydes A and C will provide a more complete picture of their therapeutic potential.

-

Synthesis of Lucialdehydes: The development of synthetic routes for the Lucialdehydes would enable the production of larger quantities for further preclinical and clinical studies and allow for the generation of analogs with improved activity and pharmacokinetic properties.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the Lucialdehydes in animal models.

References

- 1. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lucialdehyde C | C30H46O3 | CID 10366713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lucialdehyde A in Traditional Medicine: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucialdehyde A is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of Ganoderma lucidum (Reishi), a mushroom with a long and rich history in traditional Asian medicine.[1][2][3] Revered for centuries for its purported health-promoting and longevity-enhancing properties, Ganoderma lucidum is a focal point of modern research seeking to identify and characterize its bioactive constituents.[3] While traditional use pertains to the whole mushroom, scientific inquiry into its specific components, such as the lucialdehydes, is beginning to uncover the molecular basis for its therapeutic potential.

This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its closely related analogs. It is important to note that while this compound has been successfully isolated and structurally characterized, the majority of published pharmacological research has focused on its sister compounds, Lucialdehyde B and C. This document will present the available data for these related compounds to provide a foundational context for future research and drug development efforts centered on this compound.

Introduction: The Legacy of Ganoderma lucidum

Ganoderma lucidum, commonly known as Lingzhi in China and Reishi in Japan, has been a cornerstone of traditional medicine for over two millennia.[3] It is often referred to as the "mushroom of immortality" and has been traditionally used to treat a wide array of ailments, enhance vital energy (Qi), and promote overall well-being.[3] The pharmacological activities of G. lucidum are largely attributed to its rich diversity of secondary metabolites, particularly polysaccharides and triterpenoids.[3][4]

The triterpenoids of G. lucidum are a class of highly oxidized lanostane derivatives, which include ganoderic acids, lucidenic acids, and the lucialdehydes.[3][5] These compounds are of significant interest to the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and immunomodulatory effects.[3][5][6]

Isolation and Characterization of this compound

This compound was first isolated from the fruiting bodies of Ganoderma lucidum along with its congeners, Lucialdehyde B and C.[1][2] The structure of this compound was determined through spectroscopic means as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.[1][2]

Experimental Protocol: Isolation of Lucialdehydes

The following is a generalized protocol based on the initial isolation of these compounds.

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-